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Compound of Interest

Compound Name: (S)-2,3-dimethylpentane

Cat. No.: B1262166

Introduction

(S)-2,3-dimethylpentane is a chiral branched alkane, a member of the heptane isomers. As
with many chiral molecules, its spectroscopic characterization is crucial for identification, purity
assessment, and structural elucidation in various fields, including organic synthesis, drug
development, and materials science. This technical guide provides an in-depth overview of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
(S)-2,3-dimethylpentane. Detailed experimental protocols for acquiring these spectra are also
presented. In an achiral environment, the spectroscopic data for the (S)-enantiomer is identical
to its (R)-enantiomer and the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of an organic molecule. For (S)-2,3-dimethylpentane, both *H and 3C NMR
spectra provide key insights into its structure.

'H NMR Spectroscopy

The *H NMR spectrum of 2,3-dimethylpentane is complex due to the presence of multiple,
chemically similar protons and the chirality of the molecule, which can lead to diastereotopic
protons.[1] Protons in alkanes typically resonate in the upfield region of the spectrum, generally
between 0.5 and 2.0 ppm.[2] The spectrum is expected to show overlapping signals, making
detailed analysis challenging without advanced techniques like 2D NMR.[1]
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Table 1: Predicted *H NMR Data for (S)-2,3-dimethylpentane

Chemical Shift (6, ppm)

Protons ST Multiplicity
CHs (primary) 0.7-13 Doublet, Triplet
CH: (secondary) 12-16 Multiplet

CH (tertiary) 14-1.8 Multiplet

Note: The actual spectrum may show more complex splitting patterns due to second-order
effects and diastereotopicity.

3C NMR Spectroscopy

The 13C NMR spectrum of 2,3-dimethylpentane is notable for its display of seven distinct
signals, indicating that all seven carbon atoms are chemically non-equivalent.[3] This non-
equivalence arises from the absence of a plane of symmetry in the molecule due to the chiral
center at C3.[3]

Table 2: 13C NMR Data for 2,3-dimethylpentane

Carbon Atom Chemical Shift (6, ppm)
C1 115
C2-CHs 15.7
C3-CHs 19.3
C4 25.5
C5 29.4
Cc2 34.8
C3 36.7

Data sourced from publicly available spectral databases.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For an
alkane like 2,3-dimethylpentane, the IR spectrum is characterized by absorptions
corresponding to C-H and C-C bond vibrations.[4][5] The absence of significant peaks outside
of these regions confirms the alkane nature of the molecule.[4]

Table 3: Key IR Absorption Bands for 2,3-dimethylpentane

Vibrational Mode Wavenumber (cm~?) Intensity
C-H stretching 2940 - 2880 Strong
C-H bending (CH2 and CHs) 1480 - 1365 Strong
C-C skeletal vibrations 1175 - 1140 and 840 - 790 Strong

Data sourced from the NIST Chemistry WebBook and other spectroscopic resources.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2,3-dimethylpentane (molar mass = 100.20 g/mol ), the electron ionization
(El) mass spectrum shows a molecular ion peak ([M]*) at m/z 100.[7][8] The fragmentation
pattern is characteristic of branched alkanes, with cleavage of C-C bonds leading to the
formation of stable carbocations.[7][9]

Table 4: Major Fragments in the Mass Spectrum of 2,3-dimethylpentane

m/z Relative Intensity Proposed Fragment
100 Moderate [C7H16]* (Molecular lon)
71 High [CsHu1]*

57 High [CaHs]*

43 Base Peak (100%) [CsHA]+

29 Moderate [C2Hs]
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Data sourced from the NIST Chemistry WebBook.[8]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy (*H and *3C)

Sample Preparation: Dissolve 5-10 mg of (S)-2,3-dimethylpentane in approximately 0.6-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm NMR tube.[10] Add a small
amount of tetramethylsilane (TMS) to serve as an internal standard (6 = 0.00 ppm).[1]

Instrument Setup: Place the NMR tube into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[10]

H NMR Acquisition: Acquire the TH NMR spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the *3C NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is necessary.[11] Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer
relaxation delay (e.g., 2-5 seconds) are typically required.[12]

Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and correcting the baseline. Calibrate the chemical shift scale using the TMS
signal. For *H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): As 2,3-dimethylpentane is a liquid, the spectrum can be
obtained from a thin film. Place one drop of the neat liquid between two salt plates (e.g.,
NaCl or KBr).[10]

Background Spectrum: Acquire a background spectrum of the empty spectrometer to
subtract contributions from atmospheric CO2 and H20.[10]
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o Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder
and acquire the IR spectrum. A typical range is 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and compare them to known
values for alkanes.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer, typically via a gas chromatography (GC) inlet for separation and purification
before ionization.[10]

« lonization: Use electron ionization (El) with a standard energy of 70 eV to ionize the sample
molecules.[10]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.[13]

» Detection: A detector records the abundance of each ion at a specific m/z value.[13]

o Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship
between the spectroscopic data and the molecular structure of (S)-2,3-dimethylpentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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